alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl
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Overview
Description
Alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropyl group attached to a mandelic acid moiety, combined with a tetrahydropyridyl ester, and is typically found in its hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl involves multiple steps, starting with the preparation of the cyclopropylmandelic acid. This can be achieved through the cyclopropanation of mandelic acid derivatives using reagents such as diazomethane or Simmons-Smith reagents. The next step involves esterification with (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methanol under acidic conditions to form the desired ester. The final step is the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and large-scale esterification processes. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: A related compound with similar structural features but lacking the cyclopropylmandelic acid moiety.
Cyclopropylmandelic acid: Shares the cyclopropylmandelic acid structure but lacks the tetrahydropyridyl ester group.
Uniqueness
Alpha-Cyclopropylmandelic acid (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester HCl is unique due to the combination of the cyclopropylmandelic acid and tetrahydropyridyl ester groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
101710-93-4 |
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Molecular Formula |
C18H24ClNO3 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)methyl 2-cyclopropyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-19-11-9-14(10-12-19)13-22-17(20)18(21,16-7-8-16)15-5-3-2-4-6-15;/h2-6,9,16,21H,7-8,10-13H2,1H3;1H |
InChI Key |
VNKAUVLRVFHBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC(=CC1)COC(=O)C(C2CC2)(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
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